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Cat. No.: B5211617

Get Quote

A Note on Nomenclature: The compound "8-Methoxy-2-methoxyquinoline" suggests a

quinoline ring with two methoxy substituents. A more standard nomenclature for this structure

would be 2,8-dimethoxyquinoline. As extensive database searches for "8-Methoxy-2-
methoxyquinoline" did not yield specific spectroscopic data, this guide will focus on the

characterization of closely related, well-documented analogues: 8-methoxyquinoline and 8-

methoxy-2-methylquinoline. The established data from these compounds will then serve as a

robust foundation for a predictive analysis of the spectroscopic features of the target molecule,

2,8-dimethoxyquinoline.

This guide is intended for researchers, scientists, and professionals in drug development,

providing a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data integral to the structural elucidation of these important

heterocyclic scaffolds.

Part 1: Spectroscopic Analysis of 8-
Methoxyquinoline
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8-Methoxyquinoline is a key derivative of quinoline, a heterocyclic aromatic compound widely

utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its

structural confirmation relies on a combination of spectroscopic techniques.

Molecular Structure of 8-Methoxyquinoline
Caption: Molecular structure of 8-Methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. While a complete dataset for 8-methoxyquinoline is not readily available in the

provided search results, typical chemical shifts for the quinoline core and methoxy groups can

be referenced.

¹H NMR: The proton NMR of 8-methoxyquinoline is expected to show distinct signals for the

aromatic protons and the methoxy group protons. The protons on the pyridine ring (positions 2,

3, and 4) will typically appear at a lower field (higher ppm) compared to the protons on the

benzene ring due to the electron-withdrawing effect of the nitrogen atom. The methoxy group

protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten

carbon atoms in the molecule. The carbon atom attached to the oxygen of the methoxy group

(C8) will be significantly shifted downfield. The methoxy carbon itself will appear in the aliphatic

region, typically around 55-60 ppm. A ¹³C NMR spectrum is available on PubChem, though the

specific peak assignments are not detailed in the provided search results.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 8-methoxyquinoline reveals the presence of its key functional groups

through characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Assignment Source

3049 Aromatic C-H stretch [1][3]

1570 Aromatic C=C stretch [1]

1094-712
C-H in-plane and out-of-plane

bending
[1]

The presence of the aromatic C-H stretching at 3049 cm⁻¹ and the C=C stretching at 1570

cm⁻¹ are characteristic of the quinoline ring system. The series of bands between 1094 and

712 cm⁻¹ correspond to the various C-H bending vibrations which are typical for substituted

aromatic compounds.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and aspects of the structure.

m/z Interpretation Source

159 Molecular ion [M]⁺ [2]

The molecular weight of 8-methoxyquinoline is 159.18 g/mol , which corresponds to the

observed molecular ion peak at m/z 159.[2]

Part 2: Spectroscopic Analysis of 8-Methoxy-2-
methylquinoline
8-Methoxy-2-methylquinoline, also known as 8-methoxyquinaldine, is another important

quinoline derivative. The introduction of a methyl group at the 2-position influences its

spectroscopic properties.

Molecular Structure of 8-Methoxy-2-methylquinoline
Caption: Predicted molecular structure of 2,8-Dimethoxyquinoline.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,8-dimethoxyquinoline is expected to have two distinct singlets for

the two methoxy groups, likely appearing at slightly different chemical shifts due to their

different electronic environments. The methoxy group at C8 will likely be in a similar position to

that in 8-methoxyquinoline (~3.9-4.0 ppm), while the methoxy group at C2 might be shifted

slightly. The aromatic region will show signals for the remaining five protons on the quinoline

ring.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should display 11 signals. There will be two signals for the methoxy

carbons, expected in the 55-60 ppm range. The carbons directly attached to the oxygen atoms

(C2 and C8) will be significantly downfield-shifted. The remaining seven aromatic carbon

signals will appear in the typical aromatic region (100-160 ppm).

Predicted IR Spectrum
The IR spectrum of 2,8-dimethoxyquinoline is expected to be very similar to that of 8-

methoxyquinoline, with prominent absorptions for the aromatic C-H and C=C stretching, as well

as strong C-O stretching bands for the two aryl ether linkages.

Predicted Wavenumber (cm⁻¹) Assignment

~3050 Aromatic C-H stretch

~2960, ~2850 Aliphatic C-H stretch (from OCH₃)

~1600, ~1500 Aromatic C=C stretch

~1250 Strong C-O stretch (aryl ether)

Predicted Mass Spectrum
The molecular weight of 2,8-dimethoxyquinoline (C₁₁H₁₁NO₂) is 189.21 g/mol . The mass

spectrum should therefore show a molecular ion peak at m/z = 189. Common fragmentation

pathways would likely involve the loss of a methyl group ([M-15]⁺) or formaldehyde ([M-30]⁺)

from one of the methoxy groups.
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Experimental Protocols
General NMR Spectroscopy Protocol: A sample of the compound (5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C

NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

General IR Spectroscopy Protocol: The IR spectrum is typically recorded using a Fourier

Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or

using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the

range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol: Mass spectra are obtained using a mass spectrometer,

often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for

sample introduction. Electron Ionization (EI) is a common method for generating ions. The

instrument analyzes the mass-to-charge ratio of the molecular ion and its fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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